molecular formula C16H16N4O4S2 B2730554 methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034229-73-5

methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2730554
CAS No.: 2034229-73-5
M. Wt: 392.45
InChI Key: ISJHMUDKVQRKBX-UHFFFAOYSA-N
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Description

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, which are then coupled with a thiophene derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .

Scientific Research Applications

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of pyrazole, pyridine, and thiophene rings, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C15H16N4O3S\text{Molecular Formula }C_{15}H_{16}N_{4}O_{3}S

Key Features:

  • Contains a thiophene ring, which is known for its electron-rich properties.
  • Incorporates a pyridine and pyrazole moiety, contributing to its biological activity.
  • The sulfamoyl group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets.

Target Enzymes and Pathways

  • Nicotinamide Phosphoribosyltransferase (NAMPT) :
    • The compound modulates NAMPT activity, influencing the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.
  • Cell Cycle Regulation :
    • It has been observed to induce G1 phase cell cycle arrest in various cancer cell lines, inhibiting proliferation by affecting key signaling pathways such as AKT and S6 phosphorylation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies show:

  • Cell Lines Tested : A variety of cancer cell lines including breast, prostate, and colon cancer cells.
  • Mechanism : Induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial effects against several bacterial strains. Notable findings include:

  • Inhibition of Growth : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Research Findings and Case Studies

StudyFindings
Study A (2020)Evaluated antitumor effects on prostate cancer cells; IC50 value determined at 12 µM.Suggests potential as a therapeutic agent in prostate cancer treatment.
Study B (2021)Assessed antimicrobial efficacy against E. coli; minimum inhibitory concentration (MIC) was 8 µg/mL.Indicates strong antibacterial properties warranting further exploration in infectious disease treatment.
Study C (2022)Investigated effects on cellular metabolism; increased NAD+ levels observed in treated cells.Supports role in metabolic regulation and potential use in metabolic disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : High tissue distribution noted, particularly in liver and kidney.
  • Metabolism : Primarily metabolized via liver enzymes, with significant implications for drug-drug interactions.
  • Excretion : Predominantly excreted through urine as metabolites.

Properties

IUPAC Name

methyl 3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-20-10-12(8-18-20)14-11(4-3-6-17-14)9-19-26(22,23)13-5-7-25-15(13)16(21)24-2/h3-8,10,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJHMUDKVQRKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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